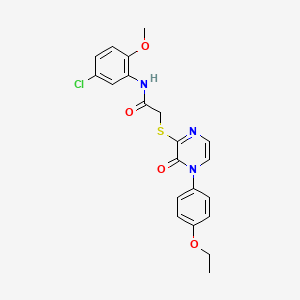

N-(5-chloro-2-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

N-(5-chloro-2-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic acetamide derivative characterized by a thioether-linked dihydropyrazine core and aromatic substituents. The compound features:

- A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen, which may enhance lipophilicity and influence receptor binding.

- A 4-ethoxyphenyl substituent on the dihydropyrazine ring, contributing to electronic and steric effects.

- A 3-oxo-3,4-dihydropyrazine scaffold, a heterocyclic system associated with bioactivity in kinase inhibition and antimicrobial applications .

Its synthesis likely follows a nucleophilic substitution or coupling reaction, akin to methods in (85% yield with sodium acetate reflux) and (72–95% yields for quinazolinone analogs).

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c1-3-29-16-7-5-15(6-8-16)25-11-10-23-20(21(25)27)30-13-19(26)24-17-12-14(22)4-9-18(17)28-2/h4-12H,3,13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHWEHDRGLDFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and a thioacetamide moiety linked to a dihydropyrazine derivative. Its molecular formula is , with a molecular weight of approximately 458.9 g/mol.

1. Cytotoxicity

Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiazole and catechol derivatives demonstrate notable cytotoxicity against human pulmonary malignant cells (A549) while maintaining selectivity towards normal cells .

2. Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Various studies have employed assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) to evaluate the antioxidant potential of related compounds. The results suggest that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells and the modulation of oxidative stress pathways. The thioacetamide moiety is thought to play a crucial role in mediating these effects through interactions with cellular targets involved in cell survival and proliferation.

Case Studies

Several case studies have investigated the therapeutic potential of similar compounds:

- Anticancer Studies : A study highlighted the synthesis and evaluation of thiazole derivatives that showed promising anticancer activity against multiple cell lines, suggesting that modifications on the thiazole ring could enhance efficacy .

- Antioxidant Studies : Another study focused on catechol derivatives demonstrated their ability to scavenge free radicals effectively, indicating their potential use as antioxidant agents in clinical settings .

Comparison with Similar Compounds

Key Observations:

Substituent Impact :

- The 5-chloro-2-methoxyphenyl group in the target compound may improve metabolic stability compared to simpler chloro-phenyl analogs (e.g., ).

- The 4-ethoxyphenyl substituent on dihydropyrazine contrasts with sulfamoylphenyl () or brominated aryl groups (, Comp. 25–27), altering solubility and target affinity.

Synthetic Efficiency :

- Yields for analogous compounds range from 72% () to 95% (), suggesting room for optimization in the target compound’s synthesis.

- High-purity (>95%) analogs in and highlight the importance of recrystallization or chromatographic purification.

Biological Relevance: Dihydropyrazine and quinazolinone cores () are associated with kinase inhibition, while triazinoindole () and thiazole-oxadiazole hybrids () target enzymes like acetylcholinesterase. Halogenated substituents (Cl, Br) in and enhance binding to hydrophobic pockets in proteins, whereas ethoxy/methoxy groups may modulate pharmacokinetics .

Pharmacological and Physicochemical Properties

- Lipophilicity: The ethoxy group in the target compound likely increases logP compared to methoxy analogs (, Comp.

- Electron-Withdrawing Effects: The 5-chloro substituent may enhance electrophilicity, influencing reactivity in biological systems compared to nitro () or cyano () groups.

- Thermal Stability: Melting points for similar compounds range from 184–185°C () to higher values for crystalline quinazolinones (), suggesting the target compound may exhibit moderate thermal stability.

Q & A

Q. How to resolve contradictions in reported bioactivity data across studies?

- Answer:

- Meta-analysis: Pool data from ≥3 independent studies, adjusting for assay conditions (e.g., cell line variants, serum concentrations) .

- Dose-response reevaluation: Test overlapping concentration ranges (e.g., 0.1–50 µM) to identify threshold effects.

- Orthogonal assays: Confirm anti-proliferative activity via both MTT and clonogenic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.